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Compound of Interest

Compound Name: 2-(6-Aminopyridin-2-yl)acetic acid

Cat. No.: B1520037 Get Quote

An In-Depth Technical Guide to the Molecular Structure and Application of 2-(6-Aminopyridin-
2-yl)acetic Acid

Abstract
2-(6-Aminopyridin-2-yl)acetic acid is a heterocyclic building block of significant interest in

medicinal chemistry and drug discovery. Its structure, featuring a pyridine core functionalized

with both a nucleophilic amino group and a versatile carboxylic acid moiety, presents a valuable

scaffold for the synthesis of complex molecular architectures. This technical guide provides a

comprehensive analysis of its molecular structure, physicochemical properties, and

spectroscopic signature. Furthermore, it details a robust synthetic protocol, explains the

rationale behind key experimental steps, and explores the compound's application as a

foundational element in the development of novel therapeutics. This document is intended for

researchers, chemists, and drug development professionals seeking a deep, practical

understanding of this important research chemical.

Introduction
The Significance of the Aminopyridine Scaffold in
Medicinal Chemistry
The 2-aminopyridine moiety is a privileged structure in drug discovery, recognized for its ability

to form key hydrogen bond interactions with biological targets.[1] Its simple, low molecular

weight design makes it an ideal starting point for creating pharmacophores that adhere to
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principles of lead-like design.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, while

the exocyclic amino group serves as a hydrogen bond donor, a combination that facilitates

potent and specific binding to a wide array of enzymes and receptors. Consequently,

aminopyridine derivatives have been successfully developed into agents with antibacterial,

anticancer, and anti-inflammatory properties.[2]

Overview of 2-(6-Aminopyridin-2-yl)acetic Acid as a
Research Building Block
2-(6-Aminopyridin-2-yl)acetic acid, hereafter referred to as APAA, capitalizes on the utility of

the aminopyridine core by incorporating a strategically placed acetic acid side chain. This

addition introduces a second vector for chemical modification and a potential binding

interaction point. APAA is primarily utilized as a versatile intermediate or building block in the

synthesis of more elaborate compounds.[3][4] Its bifunctional nature—a nucleophilic amine and

a modifiable carboxylic acid—allows for orthogonal chemical strategies in the construction of

compound libraries for high-throughput screening.

Molecular Structure and Physicochemical
Properties
Core Chemical Structure and Nomenclature
The fundamental structure of APAA consists of a pyridine ring substituted at the 6-position with

an amino group (-NH₂) and at the 2-position with an acetic acid moiety (-CH₂COOH).

IUPAC Name: 2-(6-Aminopyridin-2-yl)acetic acid

CAS Number: 339195-51-6[3][4]

Molecular Formula: C₇H₈N₂O₂[3]

Molecular Weight: 152.15 g/mol [3]

The compound is also available as a hydrochloride salt (CAS No: 1965308-87-5), which often

exhibits improved solubility in aqueous media.[5][6]

Tautomerism and Zwitterionic States
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An expert analysis of APAA's structure necessitates a consideration of its potential tautomeric

and zwitterionic forms. The 6-aminopyridine fragment can exist in equilibrium between the

amino form and the imino tautomer. In solution, APAA can also exist as a zwitterion, where the

acidic proton from the carboxyl group is transferred to one of the basic nitrogen atoms—either

the pyridine ring nitrogen or the exocyclic amino group. The predominant form is highly

dependent on the pH of the environment. Understanding these potential states is critical for

predicting binding modes, designing bioassays, and interpreting spectroscopic data.

Table of Physicochemical Properties
Property Value Source

Molecular Formula C₇H₈N₂O₂ [3][4]

Molecular Weight 152.15 g/mol [3][4]

Topological Polar Surface Area 76.2 Å² [7]

Hydrogen Bond Donors 2 [7]

Hydrogen Bond Acceptors 4 [8]

Rotatable Bonds 2 [7]

Storage Conditions
Store in freezer, sealed in dry,

keep in dark place
[4]

Synthesis and Purification
The synthesis of substituted pyridylacetic acids can be challenging due to the potential for

decarboxylation of the final product under harsh conditions.[9] Therefore, a robust and mild

synthetic strategy is required.

Retrosynthetic Analysis
A logical retrosynthetic approach for APAA involves disconnecting the C-C bond between the

pyridine ring and the acetic acid moiety, leading back to a functionalized picoline derivative and

a carboxylating agent. An alternative, more practical approach involves nucleophilic substitution

on a pre-functionalized pyridine ring.
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Caption: Retrosynthetic analysis of APAA.

Recommended Synthetic Protocol: Nucleophilic
Substitution
This protocol is based on established methods for the synthesis of related pyridylacetic acid

derivatives.[9] It employs a nucleophilic substitution reaction, which is a reliable and scalable

approach.

Step 1: Generation of the Malonate Nucleophile

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add

anhydrous tetrahydrofuran (THF, 100 mL).

Cool the flask to 0 °C in an ice bath.
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Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol) portion-wise.

Causality: NaH is a strong, non-nucleophilic base used to deprotonate the malonate ester,

creating the required nucleophile. Anhydrous conditions are critical as NaH reacts violently

with water.

Slowly add diethyl malonate (9.6 g, 60 mmol) dropwise via syringe.

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for

an additional hour until hydrogen gas evolution ceases.

Step 2: Nucleophilic Aromatic Substitution

In a separate flask, dissolve 2-chloro-6-aminopyridine (6.4 g, 50 mmol) in anhydrous THF

(50 mL).

Add the 2-chloro-6-aminopyridine solution dropwise to the prepared sodium diethyl malonate

solution at room temperature.

Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 12-18 hours. Monitor

reaction progress by TLC or LC-MS. Causality: Heating is required to overcome the

activation energy for the nucleophilic aromatic substitution on the electron-rich pyridine ring.

Step 3: Hydrolysis and Decarboxylation

After cooling to room temperature, carefully quench the reaction by the slow addition of

water (20 mL).

Concentrate the mixture under reduced pressure to remove the THF.

Add a 6M aqueous solution of hydrochloric acid (100 mL) and heat the mixture to reflux for

6-8 hours. Causality: The strong acidic conditions hydrolyze both ester groups to carboxylic

acids. The resulting malonic acid derivative is unstable at high temperatures and undergoes

facile decarboxylation to yield the desired acetic acid moiety.

Cool the solution in an ice bath. Adjust the pH to ~7 using a 5M sodium hydroxide solution,

which will cause the product to precipitate.
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Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry

under vacuum.

Purification and Quality Control
The crude product can be purified by recrystallization from an ethanol/water mixture. The purity

and identity of the final compound must be validated using the spectroscopic methods outlined

below. High-Performance Liquid Chromatography (HPLC) is the preferred method for

determining final purity.

Spectroscopic Characterization and Structural
Elucidation
Confirming the molecular structure of the synthesized APAA is a critical, self-validating step of

the protocol. Each spectroscopic technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Proton NMR provides information on the number of different types of protons and

their connectivity. The spectrum of APAA is expected to show distinct signals for the aromatic

protons on the pyridine ring, the methylene (-CH₂-) protons, and the exchangeable protons

of the amino (-NH₂) and carboxylic acid (-COOH) groups.

¹³C NMR: Carbon NMR will confirm the presence of the seven carbon atoms in the molecule,

including the characteristic carbonyl carbon of the carboxylic acid (δ ≈ 170-180 ppm) and the

five distinct carbons of the substituted pyridine ring.
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¹H NMR (Expected Data,

400 MHz, DMSO-d₆)

¹³C NMR (Expected Data,

100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)

~12.5 (s, 1H, br) -COOH ~172.0

~7.3 (t, 1H) H4-pyridine ~159.0

~6.5 (s, 2H, br) -NH₂ ~150.0

~6.3 (d, 1H) H3-pyridine ~139.0

~6.2 (d, 1H) H5-pyridine ~105.0

~3.5 (s, 2H) -CH₂- ~104.0

~45.0

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹) Assignment

3450-3300 N-H stretch (amino group)

3300-2500 O-H stretch (broad, carboxylic acid)

~1710 C=O stretch (carbonyl of carboxylic acid)

~1640 N-H bend (amino group)

1600-1450 C=C and C=N stretches (aromatic ring)

~1300 C-N stretch

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For APAA, high-resolution

mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ at m/z 153.0664,

corresponding to the molecular formula C₇H₉N₂O₂⁺.
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Validation Stage
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Caption: Workflow for product purification and validation.

Applications in Drug Discovery and Development
Utility as a Scaffold for Library Synthesis
APAA is an ideal scaffold for combinatorial chemistry and library synthesis due to its two

distinct and chemically addressable functional groups.

Amide Coupling: The carboxylic acid can be readily coupled with a diverse range of amines

using standard peptide coupling reagents (e.g., HATU, EDC) to generate a library of amides.

N-Functionalization: The amino group can undergo reactions such as acylation,

sulfonylation, or reductive amination to introduce a second point of diversity.

This dual-handle approach allows for the rapid exploration of chemical space around the

aminopyridine core, which is a highly efficient strategy for hit-to-lead optimization.

Potential Biological Targets
Based on the known activities of related aminopyridine derivatives, compounds derived from

the APAA scaffold could plausibly target:
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Protein Kinases: The aminopyridine motif is a known "hinge-binder" in many kinase

inhibitors. The acetic acid moiety can be elaborated to interact with the solvent-exposed

region of the ATP-binding pocket.

Bacterial Enzymes: The scaffold's ability to chelate metal ions or interrupt key hydrogen bond

networks makes it a candidate for antibacterial drug design.[10]

G-Protein Coupled Receptors (GPCRs): Derivatives of aminopyridines have been

investigated as modulators for various GPCRs, including muscarinic receptors.[11]

APAA Core Scaffold

Amide Library
(Coupling at COOH)

Vector 1

Acyl/Sulfonyl Library
(Reaction at NH₂)

Vector 2

Ring Modification
(e.g., Halogenation)

Vector 3

High-Throughput Screening

Bioactive 'Hit' Compounds

Click to download full resolution via product page

Caption: Drug discovery diversification from the APAA scaffold.

Conclusion
2-(6-Aminopyridin-2-yl)acetic acid is more than a simple chemical; it is a strategically

designed building block that offers significant potential for innovation in drug discovery. Its

molecular structure, characterized by the potent aminopyridine pharmacophore and a versatile

acetic acid handle, provides a robust platform for the synthesis of novel bioactive compounds.

A thorough understanding of its properties, synthesis, and characterization, as detailed in this
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guide, empowers researchers to fully leverage its capabilities in the quest for next-generation

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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